Lorcainide

Description

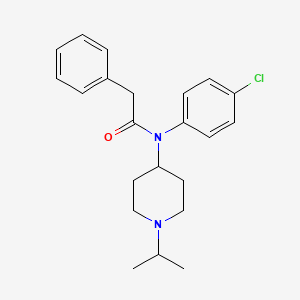

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18/h3-11,17,21H,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOJAWVAWFHGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58934-46-6 (mono-hydrochloride) | |

| Record name | Lorcainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023226 | |

| Record name | Lorcainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lorcainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59729-31-6 | |

| Record name | Lorcainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGJ2T0N7IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lorcainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263 °C | |

| Record name | Lorcainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lorcainide's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lorcainide is a potent Class Ic antiarrhythmic agent that exerts its therapeutic effect through the blockade of voltage-gated sodium channels (Nav1.5), which are critical for the initiation and propagation of the cardiac action potential. This guide provides a detailed examination of the molecular interactions between this compound and sodium channels, focusing on its state-dependent binding kinetics, the methodologies used to elucidate these mechanisms, and a comparative analysis with other Class I antiarrhythmics. The information presented is intended to support further research and drug development efforts in the field of cardiac electrophysiology.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound's primary mechanism of action is the inhibition of the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[1][2] This effect is achieved by binding to the pore of the Nav1.5 channel, thereby physically obstructing the passage of sodium ions. A key characteristic of this compound, and other Class Ic agents, is its state-dependent and use-dependent block. This means the drug has a higher affinity for sodium channels in the open and inactivated states compared to the resting (closed) state.[3][4]

This preferential binding to channels that are actively participating in the action potential leads to a more pronounced effect at faster heart rates (tachycardia), a phenomenon known as use-dependence. The slow kinetics of this compound's association and dissociation from the sodium channel contribute to its sustained effect and its classification as a Class Ic agent.[5]

Signaling Pathway of this compound Action

The interaction of this compound with the sodium channel can be visualized as a dynamic process where the drug preferentially binds to specific conformational states of the channel protein.

References

- 1. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological characteristics of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Common molecular determinants of flecainide and lidocaine block of heart Na+ channels: evidence from experiments with neutral and quaternary flecainide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 5. egpat.com [egpat.com]

An In-depth Technical Guide to the Pharmacology and Toxicology of Lorcainide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorcainide is a potent, Class 1c antiarrhythmic agent developed for the management of ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of fast-acting voltage-gated sodium channels (Nav1.5) in cardiac myocytes, leading to a reduction in the rapid sodium influx during depolarization.[1] this compound undergoes extensive hepatic metabolism to an active metabolite, northis compound, which possesses similar antiarrhythmic potency and a significantly longer half-life, contributing to the drug's overall therapeutic effect.[2][3] While effective in suppressing a range of arrhythmias, its clinical utility has been hampered by a notable incidence of central nervous system side effects, particularly sleep disturbances, and the potential for proarrhythmic effects, a concern for all Class 1c agents.[2][4] This guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing important pathways and workflows.

Pharmacology

Mechanism of Action

This compound is classified as a Class 1c antiarrhythmic agent.[1] Its primary electrophysiological effect is the potent blockade of the fast sodium channels (Nav1.5) in the heart.[5][6] This action is state-dependent, with this compound exhibiting a high affinity for the open state of the sodium channel, leading to a significant reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential.[1] This results in slowed conduction velocity in the atria, ventricles, and His-Purkinje system.[7] The dissociation of this compound from the sodium channel is slow, a characteristic feature of Class 1c drugs, which contributes to its potent antiarrhythmic effect.[1]

On the electrocardiogram (ECG), these effects manifest as a prolongation of the PR and QRS intervals in a dose-dependent manner.[1][5] The effect on the QT interval is variable.[1] this compound also increases the ventricular fibrillation threshold in a dose-dependent fashion.[1] While it effectively suppresses ectopic pacemaker activity, its effect on sinus node function is debated, with some studies reporting a decreased sinus cycle length and others observing no significant change.[1][8]

Pharmacokinetics

This compound is administered orally and intravenously.[2] It is well absorbed after oral administration, but its bioavailability is subject to a high and saturable first-pass hepatic metabolism, leading to non-linear kinetics.[7][9] The bioavailability increases with the dose and with continued administration.[3]

The drug is extensively metabolized in the liver, with less than 2% of an intravenous dose being excreted unchanged in the urine.[9] The primary metabolic pathway is N-dealkylation to form northis compound, an active metabolite with antiarrhythmic potency similar to the parent compound.[1][3] Northis compound has a significantly longer elimination half-life than this compound and accumulates to higher steady-state plasma concentrations during chronic oral therapy, contributing significantly to the overall antiarrhythmic effect.[3][8]

Pharmacodynamics

The antiarrhythmic effects of this compound have been demonstrated in various clinical settings. It is effective in suppressing premature ventricular contractions (PVCs), with studies showing a reduction of over 80% in many patients.[2] It has also shown efficacy in treating ventricular tachycardia and in some cases of Wolff-Parkinson-White syndrome.[1][2] The therapeutic plasma concentrations of this compound and northis compound show considerable inter-subject variability.[10]

Toxicology

Adverse Effects

The most frequently reported adverse effects of this compound are related to the central nervous system (CNS).[2] These include sleep disturbances, dizziness, and headaches, which are more common with oral administration and may be related to the accumulation of northis compound.[1] While often resolving with continued therapy or dose reduction, these side effects can be significant enough to necessitate discontinuation of the drug.[2][4]

Cardiac adverse effects are less common but can be serious.[2] As with other Class 1c antiarrhythmics, this compound has the potential to be proarrhythmic, meaning it can worsen existing arrhythmias or induce new ones.[4] It can also exacerbate underlying conduction system disease, potentially leading to bundle branch block.[2] Clinically significant myocardial depression has not been a prominent feature of this compound therapy.[2]

Overdose

Overdose with this compound can be life-threatening and presents similarly to other Class 1c antiarrhythmic toxicities.[7][11] A case of fatal this compound poisoning involved the ingestion of 2500 mg.[7][12] The clinical presentation included rapid onset of bradycardia, shock, coma, and seizures.[7][12][13] ECG findings in overdose include marked QRS widening and QT prolongation.[7] In the reported fatal case, the this compound concentration 30-60 minutes post-ingestion was 1820 ng/mL, with a northis compound concentration of 450 ng/mL.[7][12] The therapeutic range for this compound is generally considered to be 150-400 ng/mL.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Northis compound

| Parameter | This compound | Northis compound | Reference |

| Elimination Half-life (t½) | 8.9 ± 2.3 hours | 26.5 ± 7.2 hours | [1][10] |

| (may be prolonged to 66 hrs in cardiac disease) | [1] | ||

| 7.8 ± 2.2 hours (IV) | 26.8 ± 8.2 hours (oral) | ||

| 14.3 ± 3.7 hours (washout) | 31.9 ± 8.9 hours (washout) | [8] | |

| 7.6 ± 2.2 hours (patients with VPB) | - | [9] | |

| Protein Binding | 78% | - | [1] |

| 83.3 ± 2.9% (patients with VPB) | - | [9] | |

| Volume of Distribution (Vd) | 6.33 ± 2.23 L/kg | - | |

| 8.8 ± 3.4 L/kg (patients with VPB) | - | [9] | |

| Clearance | 14.4 ± 3.28 mL/min/kg | - | |

| Bioavailability (single oral dose) | 1-4.5% (100 mg) | - | [9] |

| 7-20% (150 mg) | - | [9] | |

| 35-65% (200 mg) | - | [9] | |

| Time to Steady State | ~4.5 days | 7-10 days | [10] |

Table 2: Therapeutic and Toxic Concentrations of this compound and Northis compound

| Substance | Therapeutic Plasma Concentration | Toxic/Fatal Plasma Concentration | Reference |

| This compound | 40 - 200 ng/mL | 1820 ng/mL (in a fatal case) | [7][10] |

| Northis compound | 80 - 300 ng/mL | 450 ng/mL (in a fatal case) | [7][10] |

Experimental Protocols

In Vitro Electrophysiology: Cardiac Action Potential Recording

Objective: To assess the effects of this compound on the cardiac action potential in isolated cardiac tissue.

Methodology:

-

Tissue Preparation:

-

Canine hearts are excised and placed in cold, oxygenated Tyrode's solution.

-

Purkinje fibers or thin slices of ventricular muscle are dissected from the heart.

-

The tissue is mounted in a superfusion chamber.

-

-

Superfusion:

-

The tissue is continuously superfused with oxygenated Tyrode's solution at 37°C. The composition of the Tyrode's solution is (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.45, NaHCO3 12, and glucose 5.5.

-

The solution is bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

-

Electrophysiological Recording:

-

Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.

-

The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar platinum electrodes.

-

After a stabilization period, baseline action potential parameters are recorded, including:

-

Resting membrane potential (RMP)

-

Action potential amplitude (APA)

-

Maximum upstroke velocity (Vmax)

-

Action potential duration at 50% and 90% repolarization (APD50 and APD90)

-

-

-

Drug Application:

-

This compound is added to the superfusion solution at increasing concentrations (e.g., 0.6 x 10⁻⁶ M, 3 x 10⁻⁶ M, and 2.4 x 10⁻⁵ M).

-

The effects of each concentration on the action potential parameters are recorded after a steady-state effect is achieved.

-

In Vivo Electrophysiology: Programmed Electrical Stimulation (PES)

Objective: To evaluate the efficacy of this compound in preventing the induction of ventricular tachycardia (VT) in a clinical setting.

Methodology:

-

Patient Preparation:

-

Patients with a history of spontaneous, sustained VT undergo the procedure in a post-absorptive state.

-

All antiarrhythmic medications are discontinued for at least five half-lives prior to the study.

-

Informed consent is obtained.

-

-

Catheter Placement:

-

Multipolar electrode catheters are inserted percutaneously via the femoral vein and positioned in the right ventricular apex and/or outflow tract under fluoroscopic guidance.

-

-

Baseline Stimulation Protocol:

-

Programmed electrical stimulation is performed to induce VT. A typical protocol involves:

-

A drive train of 8 ventricular stimuli (S1) at a fixed cycle length (e.g., 600 ms and 400 ms).

-

Delivery of one (S2), two (S3), or three (S4) premature extrastimuli at progressively shorter coupling intervals.

-

If VT is not induced, the protocol is repeated at a second ventricular site.

-

-

-

Drug Administration and Repeat Stimulation:

-

This compound is administered intravenously (e.g., 2 mg/kg over 5-10 minutes).

-

After drug administration, the PES protocol is repeated to assess whether VT is still inducible.

-

The primary endpoint is the prevention of VT induction.

-

Clinical Trial: Evaluation of Antiarrhythmic Efficacy using Holter Monitoring

Objective: To assess the efficacy of oral this compound in suppressing ventricular arrhythmias in an outpatient setting.

Methodology:

-

Study Design:

-

A randomized, double-blind, placebo-controlled crossover design is employed.

-

Patients with frequent PVCs (e.g., >30/hour) on a baseline 24-hour Holter monitor are enrolled.

-

-

Treatment Periods:

-

Each patient receives this compound (e.g., 100 mg twice daily) and a matching placebo for a defined period (e.g., one week) in a randomized order, separated by a washout period.

-

-

Efficacy Assessment:

-

A 24-hour ambulatory ECG (Holter) recording is performed at baseline and at the end of each treatment period.

-

Holter recordings are analyzed for:

-

Total number of PVCs

-

Frequency of ventricular couplets and runs of non-sustained VT

-

-

Efficacy is defined as a significant reduction in the frequency of these arrhythmias compared to placebo (e.g., >80% reduction in total PVCs).

-

-

Safety and Tolerability:

-

Standard 12-lead ECGs are obtained to monitor for changes in PR, QRS, and QTc intervals.

-

Adverse events are recorded throughout the study.

-

Trough plasma concentrations of this compound and northis compound are measured at the end of each treatment period.

-

Analytical Method: Gas-Liquid Chromatography for this compound and Metabolites

Objective: To quantify the concentrations of this compound and its metabolites in biological samples.

Methodology:

-

Sample Preparation:

-

Plasma, urine, or tissue homogenates are used as the biological matrix.

-

An internal standard is added to the sample.

-

-

Extraction:

-

The parent drug, metabolites, and internal standard are extracted from the biological matrix at different alkaline pH values using an organic solvent (e.g., heptane-isoamyl alcohol).

-

This is followed by a back-extraction into an acidic solution (e.g., sulfuric acid) and then a re-extraction into the organic phase.

-

-

Derivatization:

-

The phenolic and N-dealkylated metabolites are silylated to improve their chromatographic properties.

-

-

Gas-Liquid Chromatography (GLC):

-

The extracted and derivatized sample is injected into a gas chromatograph equipped with an electron-capture detector.

-

The concentrations of this compound and its metabolites are determined by comparing their peak areas to that of the internal standard.

-

The sensitivity of this method can reach 5 ng/mL for this compound and 10-20 ng/mL for its metabolites in plasma.[1]

-

Visualizations

Caption: Mechanism of action of this compound as a Class 1c antiarrhythmic agent.

Caption: Primary metabolic pathway of this compound.

Caption: Workflow for a clinical trial evaluating this compound efficacy.

References

- 1. Programmed electrical stimulation protocols: variations on a theme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of antiarrhythmic therapy using Holter monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treadmill Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medicalaffairs.ucsf.edu [medicalaffairs.ucsf.edu]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Induction of ventricular arrhythmias by programmed ventricular stimulation: a prospective study on the effects of stimulation current on arrhythmia induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. empendium.com [empendium.com]

- 9. A new protocol of programmed stimulation for assessment of predisposition to spontaneous ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. How Ambulatory ECG Can Help Monitor Antiarrhythmic Drug Therapy in Afib Patients | GE HealthCare (United Kingdom) [gehealthcare.co.uk]

- 12. limef.com [limef.com]

- 13. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lorcainide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorcainide is a Class 1c antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1] Developed by Janssen Pharmaceutica, its therapeutic effect is derived from its ability to block fast-acting voltage-gated sodium channels (Nav1.5).[1] This guide provides a detailed overview of the chemical structure of this compound and a comprehensive, step-by-step pathway for its chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Chemical Structure

This compound, chemically known as N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide, is a complex molecule featuring a piperidine ring, a substituted aniline, and a phenylacetamide moiety.[2] The hydrochloride salt is the commonly used pharmaceutical form.[3]

| Identifier | Value |

| IUPAC Name | N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide[2] |

| CAS Number | 59729-31-6 (free base), 58934-46-6 (hydrochloride)[2][3] |

| Molecular Formula | C22H27ClN2O[2] |

| Molecular Weight | 370.92 g/mol [2] |

| InChI Key | XHOJAWVAWFHGHL-UHFFFAOYSA-N[2] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the sequential construction of the molecule from commercially available starting materials. The primary pathway involves five key transformations: imine formation, reduction to a secondary amine, acylation, deprotection, and a final N-alkylation.

Experimental Protocols

The following section provides a detailed, step-by-step experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(4-chlorophenylimino)piperidine-1-carboxylate (Imine Formation)

-

Reaction: 4-Chloroaniline is condensed with ethyl 4-oxopiperidine-1-carboxylate in the presence of a dehydrating agent to form the corresponding imine.

-

Procedure: To a solution of 4-chloroaniline (1.0 eq) and ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in toluene, add p-toluenesulfonyl chloride (0.1 eq) as a catalyst. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-(4-chloroanilino)piperidine-1-carboxylate (Reduction)

-

Reaction: The imine intermediate is reduced to the corresponding secondary amine.

-

Procedure: The crude ethyl 4-(4-chlorophenylimino)piperidine-1-carboxylate from the previous step is dissolved in methanol. Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired secondary amine.

Step 3: Synthesis of Ethyl 4-[N-(4-chlorophenyl)-N-(phenylacetyl)amino]piperidine-1-carboxylate (Acylation)

-

Reaction: The secondary amine is acylated with phenylacetyl chloride.

-

Procedure: To a solution of ethyl 4-(4-chloroanilino)piperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane or benzene, phenylacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed. The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product can be purified by column chromatography.

Step 4: Synthesis of N-(4-chlorophenyl)-N-(piperidin-4-yl)phenylacetamide (Deprotection)

-

Reaction: The ethyl carbamate protecting group on the piperidine nitrogen is removed by acidic hydrolysis.

-

Procedure: The acylated intermediate is heated in hot aqueous hydrobromic acid (HBr). The reaction progress is monitored until the decarboxylation is complete. The mixture is then cooled and neutralized with a base (e.g., NaOH) to precipitate the deprotected product. The solid is collected by filtration, washed with water, and dried.

Step 5: Synthesis of this compound (N-Alkylation)

-

Reaction: The secondary amine on the piperidine ring is alkylated with an isopropyl group.

-

Procedure: A mixture of N-(4-chlorophenyl)-N-(piperidin-4-yl)phenylacetamide (1.0 eq), 2-bromopropane (1.2 eq), and sodium carbonate (Na2CO3) (2.0 eq) in butanol is heated to reflux.[4] The reaction is stirred for an extended period (e.g., 20 hours).[4] An additional portion of 2-bromopropane may be required to drive the reaction to completion.[4] After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude this compound free base can be purified by chromatography or converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol/2-propanone, followed by crystallization.[4]

Quantitative Data

The following tables summarize key quantitative data for this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 263 °C (hydrochloride) | [2] |

| logP | 4.85 | [2] |

| pKa | 9.48 ± 0.20 (Predicted) | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry (MS) | The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be analyzed to confirm the structure.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic peaks for the amide C=O stretch, C-N stretching, and aromatic C-H and C=C vibrations.[2] |

Conclusion

This technical guide has detailed the chemical structure of this compound and a robust synthetic pathway for its preparation. The provided experimental protocols offer a comprehensive framework for the laboratory synthesis of this important antiarrhythmic agent. While a general synthetic route is well-established, further research into optimizing reaction conditions and yields, as well as exploring alternative synthetic strategies, could be of significant value to the pharmaceutical and medicinal chemistry communities. The availability of detailed spectroscopic data for this compound and its intermediates would further enhance the utility of this synthetic pathway for research and development purposes.

References

- 1. Mass spectral investigation of the metabolites of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C22H27ClN2O | CID 42884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride | C22H28Cl2N2O | CID 6917855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 59729-31-6 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lorcainide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of lorcainide hydrochloride, a Class Ic antiarrhythmic agent. The information is presented for use in research, drug development, and quality control settings.

Chemical Identity and Structure

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical name is N-(4-chlorophenyl)-N-[1-(1-methylethyl)-4-piperidinyl]benzeneacetamide monohydrochloride.[1][2]

-

Synonyms: Lorcamide hydrochloride, R-15889, Ro 13-1042[6]

Physicochemical Properties

The physical and chemical properties of this compound hydrochloride are summarized below. These characteristics are fundamental for its formulation, delivery, and analytical characterization.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Weight | 407.38 g/mol | [3][5][6] |

| Appearance | White to beige powder/crystals | [4][7][8] |

| Melting Point | 263 °C | [4][7][8] |

| Solubility | Water: 10 mg/mL (clear solution) | |

| Soluble in DMSO | [5] | |

| pKa | 9.48 ± 0.20 (Predicted) | [7][8] |

| LogP (Octanol/Water) | 4.85 (for this compound base) | [9] |

Table 2: Computed and Spectroscopic Data

| Property | Value/Type | Source(s) |

| Exact Mass | 406.1578689 Da | [3] |

| Topological Polar Surface Area (TPSA) | 23.6 Ų | [3][10] |

| Mass Spectrometry | GC-MS and LC-MS data available | [9] |

| IR Spectra | Vapor Phase IR data available | [9] |

Mechanism of Action: Sodium Channel Blockade

This compound is a Class Ic antiarrhythmic agent.[11][12] Its primary mechanism of action involves the potent blockade of fast-acting, voltage-gated sodium channels (Nav1.5) in cardiac cells.[5][11] This action is state-dependent, with a high affinity for the open state of the channel. The blockade reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, which slows the upstroke velocity and conduction in the atria, ventricles, and His-Purkinje system.[1][11][13]

Caption: Mechanism of action for this compound Hydrochloride.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved via multiple routes. A common method involves several key steps which can be followed to produce the final compound.[14]

Caption: General synthesis workflow for this compound HCl.

Detailed Protocol (based on literature[14]):

-

Formation of Intermediate (IV): React p-Chloroaniline (I) with ethyl 4-oxopiperidine-1-carboxylate (II) in the presence of tosyl chloride in refluxing toluene to yield ethyl 4-(p-chlorophenylimino)piperidine-1-carboxylate (III).

-

Reduction: Reduce the resulting product (III) with sodium borohydride (NaBH₄) in refluxing methanol to produce ethyl 4-(p-chloroanilino)piperidine-1-carboxylate (IV).

-

Acylation: Acylate compound (IV) with phenylacetyl chloride in refluxing benzene to afford ethyl 4-[N-(p-chlorophenyl)-N-(phenylacetyl)amino]piperidine-1-carboxylate (V).

-

Decarboxylation: Decarboxylate compound (V) using hot aqueous hydrobromic acid (HBr) to yield N-(p-chlorophenyl)-N-(piperidin-4-yl)phenylacetamide hydrochloride (VI).

-

Alkylation: Alkylate compound (VI) with 2-bromopropane in the presence of sodium carbonate (Na₂CO₃) in refluxing butanol.

-

Purification: The final product, this compound hydrochloride, is precipitated and recrystallized from a mixture of 2-propanone and 2-propanol.[7][8]

Determination of Purity and Concentration by UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a standard, rapid technique for quantifying this compound hydrochloride in bulk and pharmaceutical formulations.[15][16]

Experimental Workflow

Caption: UV-Vis spectrophotometry workflow for analysis.

Methodology:

-

Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with matched quartz cells is required.

-

Reagent Preparation: Prepare a suitable solvent/diluent, such as 0.1N Hydrochloric Acid.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and dissolve it in the diluent in a 100 mL volumetric flask to create a 100 µg/mL stock solution.

-

Calibration Curve: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 5, 10, 20, 30, 40 µg/mL).

-

Wavelength Scan: Scan one of the mid-range standard solutions from 200 to 400 nm against a diluent blank to determine the wavelength of maximum absorbance (λmax).

-

Measurement: Measure the absorbance of each standard solution at the determined λmax.

-

Analysis: Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (should be >0.999).

-

Sample Preparation: Prepare the unknown sample by accurately weighing and dissolving it in the diluent, followed by dilution to bring it within the calibration range.

-

Quantification: Measure the absorbance of the sample solution at λmax and calculate the concentration using the linear regression equation from the calibration curve.

Analysis in Biological Matrices by Gas Chromatography (GC)

A method for the determination of this compound and its primary metabolites in plasma, urine, and tissues has been established using gas-liquid chromatography with electron-capture detection.[17]

Methodology Outline:

-

Extraction: Extract the parent drug, its metabolites, and an internal standard from the biological sample at different alkaline pH values into an organic solvent (e.g., heptane-isoamyl alcohol).

-

Back-Extraction: Perform a back-extraction into sulfuric acid to purify the sample.

-

Re-Extraction: Re-extract the compounds into the organic phase.

-

Derivatization: Silylate the phenolic and N-dealkylated metabolites to improve their volatility and thermal stability for GC analysis.

-

GC Analysis: Perform analysis using an automated gas chromatograph equipped with an electron-capture detector (ECD). The method sensitivity is reported to be 5 ng/mL for this compound in plasma.[17]

References

- 1. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound HYDROCHLORIDE [drugfuture.com]

- 3. This compound Hydrochloride | C22H28Cl2N2O | CID 6917855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | 59729-31-6 [chemicalbook.com]

- 8. This compound CAS#: 59729-31-6 [m.chemicalbook.com]

- 9. This compound | C22H27ClN2O | CID 42884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [drugcentral.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. firsthope.co.in [firsthope.co.in]

- 13. This compound (R 15 889), a first review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production Method of this compound hydrochloride - Chempedia - LookChem [lookchem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous gas chromatographic determination of this compound hydrochloride and three of its principal metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bio-Active Profile of Norlorcainide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlorcainide, the primary and active metabolite of the Class Ic antiarrhythmic agent this compound, plays a significant role in the electrophysiological effects observed during chronic therapy with its parent compound. Possessing a pharmacological profile strikingly similar to this compound, northis compound is characterized by its potent use-dependent blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the biological activity of northis compound, detailing its mechanism of action, electrophysiological effects, and the experimental methodologies used for its characterization.

Pharmacokinetics and Metabolism

This compound undergoes extensive hepatic metabolism, with N-dealkylation being the principal pathway leading to the formation of northis compound. A key distinguishing feature of northis compound is its significantly longer elimination half-life of approximately 26.5 hours, compared to about 8.9 hours for this compound. This pharmacokinetic property results in the accumulation of northis compound in the plasma, where its steady-state concentrations can be nearly double those of the parent drug during chronic oral administration of this compound.[1][2] This accumulation is a critical factor in the sustained antiarrhythmic effect observed in patients.

Mechanism of Action: State-Dependent Sodium Channel Blockade

As a Class Ic antiarrhythmic agent, the primary mechanism of action of northis compound is the blockade of fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[3] This blockade is characterized by its state-dependent nature, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This "use-dependent" or "frequency-dependent" block is a hallmark of Class Ic agents and is central to their therapeutic efficacy. At higher heart rates, the increased frequency of channel opening and inactivation allows for greater binding of the drug, leading to a more pronounced reduction in sodium current. This selective targeting of rapidly firing cells helps to suppress tachyarrhythmias with minimal effect on normal heart rhythm.[4][5]

Quantitative Electrophysiological Data

The electrophysiological effects of northis compound have been shown to be qualitatively and quantitatively similar to those of this compound, confirming their equipotency.[6] The primary effects are a concentration-dependent reduction in the rate of depolarization (Vmax) and a prolongation of intracardiac conduction intervals.

| Parameter | Northis compound Effect | Concentration Range (ng/mL) | Species | Reference |

| ECG Intervals | ||||

| PR Interval | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |

| QRS Duration | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |

| Intracardiac Intervals | ||||

| AH Interval | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |

| HV Interval | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |

| Refractory Periods | ||||

| Atrial Effective Refractory Period (AERP) | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |

| Ventricular Effective Refractory Period (VERP) | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |

| Atrioventricular Nodal Functional Refractory Period | Prolongation | 81 ± 22 to 1344 ± 458 | Dog | [6] |

| Therapeutic Plasma Concentration | ||||

| Antiarrhythmic Effect | Suppression of ventricular ectopic beats | 80 to 300 | Human | [2] |

Table 1: Summary of Quantitative Electrophysiological Effects of Northis compound

| Parameter | This compound Effect | Concentration/Dose | Species | Reference |

| Intracardiac Intervals | ||||

| HV Interval | Increased by an average of 11 ms | 1.5 mg/kg IV | Human | [7] |

| QRS Duration | Significantly prolonged | 1.5 mg/kg IV | Human | [7] |

| Refractory Periods | ||||

| Atrial Refractory Period | Increased | 1.5 mg/kg IV | Human | [7] |

| Secondary Mechanism | ||||

| Na+/K+ ATPase Inhibition (IC50) | 28.3 ± 7.9 µM | In vitro | Guinea Pig | [8] |

Table 2: Electrophysiological and Biochemical Effects of the Parent Compound, this compound

Experimental Protocols

In Vivo Electrophysiology Studies in a Canine Model

A foundational study establishing the equipotency of this compound and northis compound utilized an in vivo canine model.[6]

Objective: To compare the electrophysiological effects of intravenously administered this compound and northis compound.

Animal Model: Anesthetized mongrel dogs.

Methodology:

-

Anesthesia and Catheterization: Animals were anesthetized, and multipolar electrode catheters were inserted via the femoral and jugular veins and positioned in the high right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance.

-

Drug Administration: A series of five one-hour graded infusions of either this compound or northis compound were administered. Each infusion consisted of a 15-minute loading dose followed by a 45-minute maintenance infusion to achieve steady-state plasma concentrations.

-

Electrophysiological Measurements: Standard intracardiac electrophysiological measurements were performed at baseline and during each infusion period. This included the recording of PR, QRS, AH, and HV intervals.

-

Programmed Electrical Stimulation: Atrial and ventricular effective refractory periods were determined using programmed electrical stimulation with an 8-beat drive train followed by a premature stimulus. The atrioventricular nodal functional refractory period was also assessed.

-

Data Analysis: The percentage change in each electrophysiological parameter from baseline was calculated for each plasma concentration of the drug. These data were then plotted against the logarithm of the plasma concentration to generate concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology for Assessing Nav1.5 Blockade

While specific protocols for northis compound are not detailed in the available literature, the methodology for assessing the use-dependent block of Nav1.5 channels by Class Ic antiarrhythmics is well-established.

Objective: To characterize the state-dependent blockade of human Nav1.5 channels by a test compound.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel alpha and beta subunits.

Methodology:

-

Cell Culture and Preparation: Cells are cultured under standard conditions and prepared for electrophysiological recording.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains physiological ion concentrations, and the intracellular solution in the patch pipette is formulated to isolate the sodium current.

-

Voltage-Clamp Protocols:

-

Tonic Block: To assess the block of the resting state, the cell membrane is held at a very negative potential (e.g., -120 mV) where most channels are in the closed state. A brief depolarizing pulse is applied to elicit a peak sodium current before and after drug application.

-

Use-Dependent Block: To evaluate the block during repetitive channel activation, a train of depolarizing pulses at a specific frequency (e.g., 1 Hz and 10 Hz) is applied. The progressive reduction in the peak sodium current amplitude during the pulse train is measured.

-

Steady-State Inactivation: To determine the effect of the drug on channel availability, a two-pulse protocol is used. A long conditioning prepulse to various potentials is applied, followed by a test pulse to a fixed potential to measure the fraction of available channels.

-

-

Data Analysis: The recorded sodium currents are analyzed to determine the concentration-response relationship for tonic and use-dependent block, and the half-maximal inhibitory concentration (IC50) is calculated. The voltage-dependence of steady-state inactivation is also analyzed to assess any drug-induced shifts.

Mandatory Visualizations

Caption: State-dependent blockade of the Nav1.5 sodium channel by northis compound.

Caption: Experimental workflow for in vivo electrophysiology studies.

Caption: Workflow for patch-clamp analysis of Nav1.5 channel blockade.

Potential Effects on Other Ion Channels

Conclusion

Northis compound is a pharmacologically active and clinically significant metabolite of this compound. Its biological activity is characterized by a potent, use-dependent blockade of cardiac Nav1.5 sodium channels, which is comparable to that of its parent compound. This mechanism of action underlies its efficacy in suppressing ventricular arrhythmias. The extended half-life of northis compound contributes significantly to the sustained antiarrhythmic effect of chronic this compound therapy. Further research is warranted to fully elucidate its potential effects on other cardiac ion channels, which will provide a more complete understanding of its overall cardiovascular profile. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals engaged in the study of antiarrhythmic agents and cardiac ion channel pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

- 6. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Electrophysiologic effects of this compound (R 15889) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variations in potassium concentration modify the inhibitory effect of this compound on myocardial Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]

Lorcainide Pharmacokinetics and Bioavailability in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorcainide is a potent Class Ic antiarrhythmic agent characterized by complex pharmacokinetics, including dose-dependent bioavailability and the formation of an active metabolite, northis compound. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound in humans. It details the experimental protocols for its quantification in biological matrices and elucidates its metabolic pathways. Quantitative pharmacokinetic data from various clinical studies are presented in tabular format for comparative analysis. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of antiarrhythmic drugs.

Introduction

This compound is a local anesthetic-type antiarrhythmic drug that has been investigated for the management of ventricular and supraventricular arrhythmias.[1] Its clinical utility is influenced by its intricate pharmacokinetic profile, which is marked by significant inter-individual variability, a saturable first-pass metabolism, and the production of a pharmacologically active metabolite, northis compound.[2][3] Understanding these pharmacokinetic characteristics is crucial for its safe and effective therapeutic application.

Pharmacokinetics

The disposition of this compound in the human body is governed by the processes of absorption, distribution, metabolism, and excretion.

Absorption

This compound is well absorbed after oral administration.[4] However, it undergoes extensive and saturable first-pass hepatic metabolism, leading to a bioavailability that increases with the dose.[2][4] At a single oral dose of 100 mg, the bioavailability is low, ranging from approximately 1% to 4.5%.[2] This increases to 7-20% with a 150 mg dose and 35-65% with a 200 mg dose.[2] Interestingly, during chronic oral therapy, the bioavailability of this compound can approach 100%, suggesting saturation of the metabolic pathways responsible for its first-pass elimination.[2]

Distribution

Following intravenous administration, the plasma concentration of this compound declines in a biexponential or triexponential manner, indicating distribution into different body compartments.[2][5] The drug is approximately 83-85% bound to plasma proteins.[2] The apparent volume of distribution at steady-state (Vdss) has been reported to be between 6.33 ± 2.23 L/kg and 8.8 ± 3.4 L/kg in patients with ventricular arrhythmias.[2][5]

Metabolism

This compound is extensively metabolized in the liver, with less than 2% of an administered dose being excreted unchanged in the urine.[2] The primary metabolic pathways include N-dealkylation, hydroxylation, O-methylation, and glucuronidation.

The most significant metabolic step is the N-dealkylation of this compound to its active metabolite, northis compound .[3] Northis compound possesses antiarrhythmic activity comparable to the parent drug but has a significantly longer elimination half-life.[3][6] During chronic oral therapy, steady-state plasma concentrations of northis compound can be 2.2 times higher than those of this compound.[5]

While the specific cytochrome P450 (CYP) isoenzymes responsible for this compound metabolism have not been definitively elucidated in the provided search results, N-dealkylation of many drugs is commonly mediated by CYP3A4 and CYP2D6.[7][8][9] Glucuronidation is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[10]

Excretion

The elimination of this compound and its metabolites occurs primarily through the kidneys. In humans, approximately 62% of an administered dose is excreted in the urine, with the remainder being eliminated in the feces.

Bioavailability

The bioavailability of oral this compound is a critical aspect of its pharmacokinetics and is characterized by its dose- and time-dependent nature.

-

Dose-Dependent Bioavailability: As detailed in the absorption section, the bioavailability of a single oral dose of this compound increases with the dose, a phenomenon attributed to the saturation of presystemic hepatic metabolism.[2]

-

Time-Dependent Bioavailability: With chronic oral administration, the bioavailability of this compound increases and can become complete.[2] This is likely due to the saturation of the hepatic enzymes responsible for its first-pass metabolism over time.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, northis compound, in humans.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration

| Parameter | Healthy Volunteers (Single 100mg Dose)[2] | Patients with VPB (Single 100mg Dose)[2] | Patients with Ventricular Arrhythmias (100-200mg Dose)[5] |

| Elimination Half-life (t½β) | 5.1 ± 0.6 h | 7.6 ± 2.2 h | 7.8 ± 2.2 h |

| Total Plasma Clearance | Similar to liver blood flow (~1.5 L/min) | Similar to liver blood flow (~1.5 L/min) | 14.4 ± 3.28 mL/min/kg |

| Volume of Distribution (Vdβ) | 8.6 ± 2.4 L/kg | 10.7 ± 4.2 L/kg | - |

| Volume of Distribution (Vdss) | 6.4 ± 2.4 L/kg | 8.8 ± 3.4 L/kg | 6.33 ± 2.23 L/kg |

VPB: Ventricular Premature Beats

Table 2: Pharmacokinetic Parameters of this compound and Northis compound after Oral Administration

| Parameter | Population | This compound | Northis compound | Reference |

| Elimination Half-life (t½) | Patients with Ventricular Arrhythmias (100mg every 12h) | 9.6 ± 2.8 h | 26.8 ± 8.2 h | [5] |

| Elimination Half-life (t½) | Patients with Frequent Ventricular Ectopic Beats (100mg twice daily) | 8.9 ± 2.3 h | 26.5 ± 7.2 h | [2] |

| Time to Steady State | Patients with Frequent Ventricular Ectopic Beats (100mg twice daily) | ~4.5 days | 7 to 10 days | [2] |

Table 3: Bioavailability of Single Oral Doses of this compound

| Dose | Bioavailability | Reference |

| 100 mg | ~1% - 4.5% | [2] |

| 150 mg | ~7% - 20% | [2] |

| 200 mg | ~35% - 65% | [2] |

Experimental Protocols

Accurate quantification of this compound and northis compound in biological samples is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.

HPLC Method for Quantification of this compound and Northis compound in Human Plasma

While a highly detailed, step-by-step protocol is not available in the provided search results, a published HPLC method for the analysis of this compound and northis compound in human plasma exists.[1] A general procedure based on common HPLC practices for similar compounds would involve the following steps:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard.

-

Alkalinize the plasma sample with a suitable buffer.

-

Extract the drugs into an organic solvent (e.g., a mixture of heptane and isoamyl alcohol).

-

Centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C8 or C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength where both compounds have adequate absorbance (e.g., around 215 nm).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathways of this compound in humans.

Experimental Workflow for Pharmacokinetic Study

References

- 1. High-performance liquid chromatographic analysis of this compound and its active metabolite, northis compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of the initiation of antiarrhythmic therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic this compound therapy for symptomatic premature ventricular complexes: efficacy, pharmacokinetics and evidence for northis compound antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative electrophysiology of this compound and northis compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of CYP3A4 as the enzyme involved in the mono-N-dealkylation of disopyramide enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of CYP2D6 activity in the N-oxidation of procainamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorcainide, a Class Ic antiarrhythmic agent, is primarily recognized for its potent blockade of the cardiac sodium channel NaV1.5. This action effectively suppresses cardiac arrhythmias by slowing conduction velocity in the heart. However, a comprehensive understanding of a drug's pharmacological profile requires investigation into its potential off-target interactions. These interactions can contribute to both therapeutic efficacy and adverse effects. This technical guide provides an in-depth analysis of the known molecular targets of this compound beyond the NaV1.5 channel, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information herein is intended to support further research, drug development, and a more complete risk-benefit assessment of this compound and related compounds.

Off-Target Profile of this compound

This compound and its active metabolite, northis compound, have been demonstrated to interact with several other molecular targets, which may underlie some of the drug's ancillary effects and side-effect profile, such as sleep disturbances.[1] The most well-documented of these off-target interactions are with the Na+/K+-ATPase pump and the histamine H3 receptor. Furthermore, its metabolism is intrinsically linked to the cytochrome P450 system, presenting potential for drug-drug interactions.

Quantitative Analysis of Off-Target Interactions

The following tables summarize the available quantitative data for the interaction of this compound with its identified off-target molecules.

Table 1: Inhibition of Na+/K+-ATPase by this compound

| Target | Species/Tissue | Experimental Condition | IC50 (µM) | Reference |

| Na+/K+-ATPase | Guinea-pig heart | 2.5 mM K+ | 10.4 ± 3.2 | [2] |

| Na+/K+-ATPase | Guinea-pig heart | 5.0 mM K+ | 28.3 ± 7.9 | [2] |

| Na+/K+-ATPase | Guinea-pig heart | 10.0 mM K+ | 40.7 ± 9.2 | [2] |

| Na+/K+-ATPase | Guinea-pig heart | Not specified | 33.5 ± 7.3 | [3] |

| Na+/K+-ATPase | Guinea pig cardiac | Not specified | 34 | [4] |

Table 2: Histamine H3 Receptor Antagonism by this compound

| Target | Species | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Histamine H3 Receptor | Human/Rat | [3H]-Nα-methylhistamine | Radioligand Binding | Potent | Potent | [5] |

Note: While the study identifies this compound as a potent antagonist/inverse agonist, specific Ki or IC50 values were not provided in the abstract. Access to the full-text article is required for this specific data.

Table 3: Potential for hERG Potassium Channel Inhibition (Data from Flecainide, a fellow Class Ic Antiarrhythmic)

| Target | Drug | Cell Line | IC50 (µM) | Reference |

| hERG (IKr) | Flecainide | HEK293 | 3.91 ± 0.68 | [2][6] |

| hERG (IKr) | Flecainide | HEK293 | 1.49 | [7] |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Inverse Agonism

This compound acts as an inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[5] Constitutively active H3 receptors suppress the release of various neurotransmitters, including histamine itself. By acting as an inverse agonist, this compound can block this constitutive activity, leading to an increase in neurotransmitter release. This mechanism may explain some of the central nervous system side effects of this compound, such as insomnia.[1]

Experimental Workflow: Radioligand Binding Assay for H3 Receptor Affinity

The affinity of this compound for the histamine H3 receptor is typically determined using a competitive radioligand binding assay.

Inhibition of Na+/K+-ATPase

This compound inhibits the activity of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. This inhibition is dependent on the extracellular potassium concentration, with higher potassium levels reducing the inhibitory effect of this compound.[2] This interaction could potentially contribute to the cardiac effects of the drug, particularly under conditions of altered plasma potassium.

Experimental Workflow: Na+/K+-ATPase Activity Assay

The inhibitory effect of this compound on Na+/K+-ATPase is typically quantified by measuring the rate of ATP hydrolysis in the presence of the drug.

Detailed Experimental Protocols

Radioligand Competition Binding Assay for Histamine H3 Receptor

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the H3 receptor.

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human histamine H3 receptor are cultured and harvested.

-

The cell pellet is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, a fixed concentration of the radioligand (e.g., [3H]Nα-methylhistamine, typically at its Kd value), and varying concentrations of this compound.

-

For determination of non-specific binding, a high concentration of an unlabeled H3 receptor antagonist (e.g., thioperamide) is used instead of this compound.

-

The plate is incubated for 60-120 minutes at room temperature to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The contents of each well are rapidly filtered through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding (in the absence of this compound).

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Na+/K+-ATPase Activity Assay

This protocol outlines a common method for measuring the inhibition of Na+/K+-ATPase activity.

-

Enzyme Preparation:

-

A crude membrane fraction rich in Na+/K+-ATPase is prepared from cardiac tissue (e.g., guinea-pig ventricle) by homogenization and differential centrifugation.

-

The protein concentration of the membrane preparation is determined.

-

-

Assay Reaction:

-

The reaction is typically carried out in a temperature-controlled water bath (e.g., 37°C).

-

The reaction mixture contains an assay buffer (e.g., Tris-HCl), MgCl2, NaCl, KCl (at varying concentrations to test dependency), and ATP.

-

Varying concentrations of this compound are added to the reaction tubes.

-

A control reaction without this compound is also prepared. To determine the Na+/K+-ATPase specific activity, a parallel set of reactions containing a specific inhibitor like ouabain is run.

-

The reaction is initiated by the addition of the enzyme preparation.

-

-

Measurement of ATP Hydrolysis:

-

The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes).

-

The reaction is stopped by the addition of a reagent that denatures the enzyme (e.g., trichloroacetic acid).

-

The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method (e.g., the Fiske-Subbarow method).

-

-

Data Analysis:

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the Mg2+-ATPase activity (in the presence of ouabain).

-

The percentage inhibition of Na+/K+-ATPase activity by each concentration of this compound is calculated.

-

The IC50 value is determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

While the primary therapeutic action of this compound is attributed to its potent blockade of NaV1.5 channels, its interactions with other molecular targets, namely the Na+/K+-ATPase and the histamine H3 receptor, are significant. The inhibition of Na+/K+-ATPase may have implications for cardiac function, especially in the context of electrolyte imbalances. The inverse agonism at the H3 histamine receptor likely contributes to the central nervous system side effects observed with this compound treatment. Although direct evidence for hERG channel blockade by this compound is lacking, the known effects of the structurally similar drug flecainide suggest this is an area warranting further investigation. Finally, the metabolism of this compound by CYP2D6 highlights the potential for clinically relevant drug-drug interactions. A thorough understanding of this off-target profile is essential for the safe and effective use of this compound and for the development of future antiarrhythmic agents with improved selectivity.

References

- 1. This compound. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent inhibition of cytochrome P450IID6 (debrisoquin 4-hydroxylase) by flecainide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. physoc.org [physoc.org]

- 7. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]

Initial In-Vitro Efficacy of Lorcainide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro studies investigating the efficacy of lorcainide, a Class Ic antiarrhythmic agent. The document focuses on its electrophysiological effects, mechanism of action, and the experimental protocols used in its early evaluations.

Core Electrophysiological Effects

This compound exerts its antiarrhythmic effects primarily by modulating the electrophysiological properties of cardiac myocytes. In-vitro studies have consistently demonstrated its ability to alter key parameters of the cardiac action potential, particularly in ventricular and Purkinje fibers.

Mechanism of Action: Sodium Channel Blockade

This compound is a potent blocker of fast sodium channels (Nav1.5) in cardiac muscle.[1][2] This action reduces the rapid influx of sodium ions during Phase 0 of the action potential, leading to a decrease in the maximum rate of depolarization (Vmax).[3][4] The interaction of this compound with sodium channels is both time- and voltage-dependent, with a characteristically slow dissociation rate.[1] This slow unbinding from the channel contributes to its prolonged duration of action.

Effects on Action Potential Parameters

Initial in-vitro investigations revealed dose-dependent effects of this compound on the cardiac action potential. At therapeutic concentrations, it primarily affects the depolarization phase, while having varied effects on repolarization.

Table 1: Dose-Dependent Effects of this compound on Cardiac Action Potential Parameters in Isolated Canine Ventricle

| Concentration (M) | Effect on Maximum Rate of Rise (Vmax) | Effect on Action Potential Amplitude | Effect on Resting Potential | Effect on Action Potential Duration |

| 0.6 x 10-6 | No significant effect | No significant effect | Unchanged | Unchanged |

| 3 x 10-6 | Dose-dependent decrease | Dose-dependent decrease | Unchanged | Unchanged |

| 2.4 x 10-5 | Further dose-dependent decrease | Further dose-dependent decrease | Not specified | Appearance of a notch, separating the action potential into two components |

Data sourced from studies on the specialized conducting system of isolated canine ventricle.[3]

In addition to its effects on the action potential, this compound has been shown to prolong the refractory period in isolated Purkinje and ventricular muscle preparations.[3][4]

Experimental Protocols

The initial in-vitro characterization of this compound's efficacy relied on established cardiac electrophysiology techniques using isolated animal tissues.

Tissue Preparations

Researchers utilized various cardiac tissues to investigate the effects of this compound, including:

-

Isolated dog and cow Purkinje fibers[3]

-

Dog ventricular muscle preparations[3]

-

Guinea-pig auricular muscle preparations[3]

-

Isolated canine ventricle[3]

These tissues were typically obtained from healthy animals and dissected to isolate specific regions of interest for electrophysiological recording.

Electrophysiological Recordings

Transmembrane action potentials were recorded using standard microelectrode techniques. This involved impaling individual cardiac myocytes with sharp glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). The potential difference between the intracellular and extracellular space was then amplified and recorded.

Experimental Conditions

The isolated tissues were placed in a chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain viability. The temperature was maintained at a physiological level (e.g., 37°C). The tissues were electrically stimulated at a constant frequency to elicit action potentials.

This compound was introduced into the superfusion solution at various concentrations to determine its dose-dependent effects. A sufficient equilibration period was allowed after each concentration change before recordings were made.

Visualizing this compound's Impact

Signaling Pathway: Sodium Channel Blockade

The primary mechanism of this compound's antiarrhythmic action is the blockade of the fast sodium channel (Nav1.5) in cardiomyocytes. This disrupts the normal propagation of the action potential.

Caption: this compound blocks open Na+ channels, inhibiting Na+ influx and slowing depolarization.

Experimental Workflow: In-Vitro Electrophysiology

The following diagram illustrates the typical workflow for assessing the in-vitro electrophysiological effects of a compound like this compound.

Caption: Workflow for in-vitro electrophysiological assessment of this compound.

Summary and Conclusion

Initial in-vitro studies of this compound provided crucial insights into its antiarrhythmic properties. These investigations established its primary mechanism of action as a potent blocker of fast sodium channels in cardiac tissue. The dose-dependent decrease in the maximum rate of depolarization and the prolongation of the refractory period observed in isolated cardiac preparations formed the fundamental basis for its classification as a Class Ic antiarrhythmic agent. The experimental protocols utilized, primarily involving microelectrode recordings from isolated animal cardiac tissues, were instrumental in characterizing its electrophysiological profile. This foundational in-vitro work was essential for guiding subsequent pre-clinical and clinical development of this compound for the treatment of cardiac arrhythmias.

References

- 1. firsthope.co.in [firsthope.co.in]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Arrhythmogenic effects of toxic concentrations of the antiarrhythmic drug this compound on the isolated canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic, electrophysiologic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lorcainide Hydrochloride in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorcainide hydrochloride is a potent Class Ic antiarrhythmic agent utilized in cardiovascular research to investigate cardiac electrophysiology.[1] Its primary mechanism of action involves the blockade of fast-acting voltage-gated sodium channels (Nav1.5), which are crucial for the initiation and propagation of the cardiac action potential.[2] This action leads to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity.[3] These characteristics make this compound hydrochloride a valuable tool for in-vitro studies of cardiac arrhythmias and ion channel pharmacology.